molecular formula C12H10BrNO B1283086 1-Benzyl-5-bromopyridin-2(1H)-one CAS No. 217448-53-8

1-Benzyl-5-bromopyridin-2(1H)-one

Cat. No.: B1283086
CAS No.: 217448-53-8
M. Wt: 264.12 g/mol
InChI Key: CTTIPOGAOKXCDF-UHFFFAOYSA-N
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Description

1-Benzyl-5-bromopyridin-2(1H)-one is an organic compound that belongs to the class of pyridinones It is characterized by the presence of a benzyl group attached to the nitrogen atom of the pyridinone ring and a bromine atom at the fifth position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-5-bromopyridin-2(1H)-one can be synthesized through several methods. One common approach involves the bromination of 1-benzylpyridin-2(1H)-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-5-bromopyridin-2(1H)-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the fifth position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The carbonyl group in the pyridinone ring can be reduced to form the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation to form more complex structures, potentially involving the formation of N-oxides or other oxidized derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like potassium carbonate or sodium hydride.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride in solvents such as ethanol or tetrahydrofuran.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid in suitable solvents.

Major Products Formed:

    Substitution Reactions: Products with various functional groups replacing the bromine atom.

    Reduction Reactions: Alcohol derivatives of the original compound.

    Oxidation Reactions: Oxidized derivatives, including N-oxides.

Scientific Research Applications

1-Benzyl-5-bromopyridin-2(1H)-one has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders or cancer.

    Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds and natural product analogs.

    Biological Studies: Researchers use it to study the interactions of pyridinone derivatives with biological targets, such as enzymes or receptors.

    Industrial Applications: It may be employed in the development of new materials or as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 1-Benzyl-5-bromopyridin-2(1H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzyl group and bromine atom can influence the compound’s binding affinity and selectivity towards these targets. Additionally, the pyridinone ring can participate in hydrogen bonding or π-π interactions, further contributing to its biological activity.

Comparison with Similar Compounds

1-Benzyl-5-bromopyridin-2(1H)-one can be compared with other similar compounds, such as:

    1-Benzyl-5-chloropyridin-2(1H)-one: Similar structure but with a chlorine atom instead of bromine, potentially leading to different reactivity and biological activity.

    1-Benzyl-5-fluoropyridin-2(1H)-one: Contains a fluorine atom, which can significantly alter the compound’s electronic properties and interactions with biological targets.

    1-Benzyl-5-iodopyridin-2(1H)-one:

Properties

IUPAC Name

1-benzyl-5-bromopyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO/c13-11-6-7-12(15)14(9-11)8-10-4-2-1-3-5-10/h1-7,9H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTTIPOGAOKXCDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C=CC2=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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